molecular formula C9H10O3 B3247483 2-Ethoxy-3-hydroxybenzaldehyde CAS No. 182067-51-2

2-Ethoxy-3-hydroxybenzaldehyde

Cat. No. B3247483
CAS RN: 182067-51-2
M. Wt: 166.17 g/mol
InChI Key: KXQDHCZDDGURNC-UHFFFAOYSA-N
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Description

2-Ethoxy-3-hydroxybenzaldehyde , also known as 3-Ethoxy-2-hydroxybenzaldehyde , is an organic compound with the chemical formula C₉H₁₀O₃ . It belongs to the class of benzaldehydes and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of 2-Ethoxy-3-hydroxybenzaldehyde involves various methods, including condensation reactions between salicylaldehyde (2-hydroxybenzaldehyde) and ethanol . The reaction typically occurs under acidic conditions, leading to the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3-hydroxybenzaldehyde consists of a benzene ring with a hydroxyl group (OH) and an ethoxy group (OCH₂CH₃) attached at different positions. The arrangement of atoms and functional groups influences its reactivity and biological activity .


Chemical Reactions Analysis

  • Esterification : The ethoxy group allows for esterification reactions, leading to the formation of ethyl esters .

Physical And Chemical Properties Analysis

  • Color : Typically pale yellow to light brown .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Reactivity with Alkynes, Alkenes, or Allenes : 2-Hydroxybenzaldehydes, including derivatives like 2-Ethoxy-3-hydroxybenzaldehyde, react with alkynes, alkenes, or allenes, indicating potential in synthesizing 2-alkenoylphenols (Kokubo et al., 1999).
  • Synthesis of Schiff Bases : These compounds can be used to create Schiff bases, showcasing their utility in organic synthesis and potential applications in various chemical industries (Kukharev et al., 2008).

Physical and Chemical Properties

  • Vapor-Liquid Equilibrium Behaviors : Studies have explored the vapor-liquid equilibrium behaviors of ethoxy-hydroxybenzaldehyde compounds in alcohols, which is crucial for understanding their physical properties in different solvents (Kato et al., 2007).
  • Thermophysical Properties : Research on the differential scanning calorimetry of solid aldehydes, including ethoxy-hydroxybenzaldehydes, provides insights into their temperatures, enthalpies, and entropies of fusion, relevant in material science and engineering (Temprado et al., 2008).

Safety and Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

Future Directions

Research on 2-Ethoxy-3-hydroxybenzaldehyde continues to explore its potential applications in pharmaceuticals, perfumery, and organic synthesis. Investigating its biological activities, such as antioxidant properties or enzyme inhibition, could lead to novel drug development .

properties

IUPAC Name

2-ethoxy-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9-7(6-10)4-3-5-8(9)11/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDHCZDDGURNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-hydroxybenzaldehyde

Synthesis routes and methods

Procedure details

2,3-Dihydroxybenzaldehyde (1.12 g, 8.11 mmol), potassium carbonate (1.12 g, 8.11 mmol) and iodoethane (0.65 mL, 1.26 g, 8.11 mmol) in dry DMF (10 mL) were stirred at ambient temperature for 21 h. The reaction mixture was poured into water and extracted with diethyl ether. The ether layer was washed with water (2×), and extracted with 1N sodium hydroxide solution (3×). The basic extracts were combined and acidified by addition of 3N hydrochloric acid, then extracted with diethyl ether. The ether layer was washed with water (2×), brine (1×), and dried over MgSO4. After filtration, the solvent was removed in vacuo to yield 2-ethoxy-3-hydroxybenzaldehyde (0.74 g, 55%) as an orange solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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